molecular formula C15H17NO2 B1265929 1-(Morpholin-4-ylmethyl)-2-naphthol CAS No. 27438-39-7

1-(Morpholin-4-ylmethyl)-2-naphthol

Cat. No. B1265929
CAS RN: 27438-39-7
M. Wt: 243.3 g/mol
InChI Key: VNKDDFRRCCZWOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Morpholin-4-ylmethyl)-2-naphthol involves eco-friendly protocols that yield 1-(α-aminoalkyl)-2-naphthol derivatives through a one-pot three-component reaction. This process utilizes 2-naphthol, aromatic aldehydes, and morpholine or piperidine in the presence of Amberlite IRA-400 Cl resin as a catalyst, characterized by high yield and mild, clean reaction conditions with a recyclable catalyst (Surya, Harichandran, & Muthu, 2021).

Molecular Structure Analysis

1-(Morpholin-4-ylmethyl)-2-naphthol's structure has been elucidated through X-ray crystallography, revealing intricate details such as dihedral angles and intramolecular hydrogen bonding. The compound often crystallizes in unique configurations, demonstrating the complex interactions between its molecular constituents (Zhao, 2010), (Zhao, 2012).

Chemical Reactions and Properties

The chemical reactivity of 1-(Morpholin-4-ylmethyl)-2-naphthol includes its participation in Mannich reactions, producing compounds that are stabilized by intramolecular O—H⋯N hydrogen bonding. This highlights its potential as a versatile intermediate in organic synthesis (Ma, Zhang, Yuan, & Qi, 2005).

Physical Properties Analysis

The physical properties of 1-(Morpholin-4-ylmethyl)-2-naphthol, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various solvents and conditions. These properties are determined using techniques like single crystal X-ray diffraction and computational studies, providing insights into the material's suitability for various applications (Ranjith, Sugumar, Rajagopal, Udayakumar, & Ponnuswamy, 2014).

Chemical Properties Analysis

The compound's chemical properties, including reactivity with other chemicals and potential for forming various derivatives, have been extensively studied. These studies involve the examination of its behavior in synthetic reactions and the formation of complexes with different chemical entities, providing a foundation for developing new materials and pharmaceuticals (Fei, Slawin, & Woollins, 2001).

Scientific Research Applications

Antioxidant and Anti-inflammatory Activity

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: A series of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing morpholine Mannich base were synthesized . These compounds were evaluated for antioxidant and anti-inflammatory activity using 2,2-diphenyl-2-picrylhydrazyl (DPPH) free radical-scavenger method and protein denaturation method .
  • Methods of Application: The title compounds and the parent compounds were synthesized and evaluated for their antioxidant and anti-inflammatory activity .

Protection from Free Radical Damage

  • Scientific Field: Medical Sciences
  • Application Summary: Coordination compounds of Cu (II) and Ni (II) with 1- (morpholin-4-yl)propane-1,2-dione 4-allylthiosemicarbazone were synthesized . These compounds were studied for their potential to protect from free radical damage .
  • Methods of Application: The coordination compounds were synthesized by the interaction of HL with metal salts in a 1:1 and 1:2 molar ratio . These complexes were studied by molar conductivity, IR spectra, and X-ray diffraction .
  • Results: The study of antioxidant activity by the ABTS •+ method showed that the most active compound is Ni (HL) 2 (NO 3) 2 . Its IC 50 value toward ABTS •+ is 19.6 µM, so it is 1.7 times more active than Trolox, a water-soluble antioxidant, which is used in medicine .

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound was synthesized from 3-methyl-2,6-diphenylpiperidin-4-one . The synthesized compound was characterized by FT-IR, 1 H NMR, EI-MS and elemental analysis .
  • Methods of Application: The compound was synthesized and then characterized using various techniques .
  • Results: The synthesized compound was successfully characterized and its structure was confirmed .

Corrosion Inhibition of Mild Steel

  • Scientific Field: Materials Science
  • Application Summary: A Mannich base, 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea, was synthesized and studied for its potential to inhibit corrosion of mild steel in 0.5 M hydrochloric acid .
  • Methods of Application: The inhibition capacity of the synthesized Mannich base on the corrosion behavior of mild steel in 0.5 M hydrochloric acid was examined using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) methods .
  • Results: The results showed that the Mannich base is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor .

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound was synthesized from 3-methyl-2,6-diphenylpiperidin-4-one . The synthesized compound was characterized by FT-IR, 1 H NMR, EI-MS and elemental analysis .
  • Methods of Application: The compound was synthesized and then characterized using various techniques .
  • Results: The synthesized compound was successfully characterized and its structure was confirmed .

Corrosion Inhibition of Mild Steel

  • Scientific Field: Materials Science
  • Application Summary: A Mannich base, 1-[morpholin-4-yl(thiophen-2-yl)methyl]thiourea, was synthesized and studied for its potential to inhibit corrosion of mild steel in 0.5 M hydrochloric acid .
  • Methods of Application: The inhibition capacity of the synthesized Mannich base on the corrosion behavior of mild steel in 0.5 M hydrochloric acid was examined using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) methods .
  • Results: The results showed that the Mannich base is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor .

Future Directions

The future directions for “1-(Morpholin-4-ylmethyl)-2-naphthol” would depend on its specific applications. For instance, if it shows promising biological activity, it might be further developed as a pharmaceutical .

properties

IUPAC Name

1-(morpholin-4-ylmethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-15-6-5-12-3-1-2-4-13(12)14(15)11-16-7-9-18-10-8-16/h1-6,17H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKDDFRRCCZWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181855
Record name 2-Naphthol, 1-(morpholinomethyl)-
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Morpholin-4-ylmethyl)-2-naphthol

CAS RN

27438-39-7
Record name 1-(Morpholinomethyl)-2-naphthol
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Record name 1-(Morpholinomethyl)2-naphthol
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Record name 1-Morpholinomethyl-2-naphthol
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Record name 2-Naphthol, 1-(morpholinomethyl)-
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Record name 1-(morpholin-4-ylmethyl)-2-naphthol
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Record name 1-(MORPHOLINOMETHYL)2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Silvestri, H Lyu, F Fata, PR Banta, B Mattei, R Ippoliti… - researchgate.net
Selective suicide inhibitors represent a seductively attractive approach for inactivation of therapeutically relevant enzymes since they are generally devoid of off-target toxicity in vivo. …
Number of citations: 2 www.researchgate.net
I Silvestri, H Lyu, F Fata, PR Banta, B Mattei… - Free Radical Biology …, 2020 - Elsevier
Selective suicide inhibitors represent a seductively attractive approach for inactivation of therapeutically relevant enzymes since they are generally devoid of off-target toxicity in vivo. …
Number of citations: 11 www.sciencedirect.com

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